molecular formula C10H22N2O4S2 B4035360 N-(4-ETHANESULFONAMIDOCYCLOHEXYL)ETHANE-1-SULFONAMIDE

N-(4-ETHANESULFONAMIDOCYCLOHEXYL)ETHANE-1-SULFONAMIDE

Cat. No.: B4035360
M. Wt: 298.4 g/mol
InChI Key: OQWIIDWVKVBNFS-UHFFFAOYSA-N
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Description

N-(4-ETHANESULFONAMIDOCYCLOHEXYL)ETHANE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group connected to an amine group. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry, due to their antibacterial properties .

Scientific Research Applications

N-(4-ETHANESULFONAMIDOCYCLOHEXYL)ETHANE-1-SULFONAMIDE has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHANESULFONAMIDOCYCLOHEXYL)ETHANE-1-SULFONAMIDE typically involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of ethanesulfonyl chloride with 4-aminocyclohexylamine under basic conditions can yield the desired compound. The reaction is usually carried out in the presence of a base such as pyridine to absorb the generated hydrochloric acid .

Industrial Production Methods

Industrial production methods for sulfonamides often involve large-scale reactions using similar synthetic routes. The process may include additional steps for purification and crystallization to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHANESULFONAMIDOCYCLOHEXYL)ETHANE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(4-ETHANESULFONAMIDOCYCLOHEXYL)ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets. Sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, leading to their antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-ETHANESULFONAMIDOCYCLOHEXYL)ETHANE-1-SULFONAMIDE include other sulfonamides such as:

Properties

IUPAC Name

N-[4-(ethylsulfonylamino)cyclohexyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O4S2/c1-3-17(13,14)11-9-5-7-10(8-6-9)12-18(15,16)4-2/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWIIDWVKVBNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CCC(CC1)NS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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